p-Hexyloxybenzylidene p-butylaniline

N–SmA transition order refractive index gradient crossover temperature

Many nO.m liquid crystals exhibit ambiguous second-order N-SA transitions unfit for instrument calibration. 6O.4 (HBBA) solves this with a clean first-order N-SA transition and measurable density discontinuity. • First-order N-SA transition - reliable DSC, dilatometry, and refractometry calibration • Four enantiotropic phases (SB, SC, SA, N) for single-compound electro-optic mapping • Retains smectic order at 25°C after cooling - room-temperature device testing without thermal control

Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol
CAS No. 29743-11-1
Cat. No. B1295292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hexyloxybenzylidene p-butylaniline
CAS29743-11-1
Molecular FormulaC23H31NO
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC
InChIInChI=1S/C23H31NO/c1-3-5-7-8-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(11-15-22)9-6-4-2/h10-17,19H,3-9,18H2,1-2H3
InChIKeyYDTFLWMDAFOTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hexyloxybenzylidene p-butylaniline (6O.4): Mesomorphic Identity and Procurement


p-Hexyloxybenzylidene p-butylaniline (6O.4, HBBA) is a thermotropic Schiff-base liquid crystal belonging to the nO.m homologous series of N-(4-n-alkoxybenzylidene)-4′-n-alkylanilines [1]. The compound possesses a hexyloxy chain (n=6) on the benzylidene side and a butyl chain (m=4) on the aniline side, giving it a molecular weight of 337.5 g·mol⁻¹ [2]. It is a tetramorphic mesogen that exhibits enantiotropic smectic G (SG), smectic B (SB), smectic A (SA) and nematic (N) phases, with all phase transitions confirmed to be first-order [3]. The crystalline-to-liquid crystalline (K–SH) onset occurs at 33.7 °C, and the compound retains liquid crystalline order even in a supercooled state down to −100 °C [4].

Why nO.m Homologs Cannot Substitute 6O.4


Within the nO.m series, small changes in the alkoxy (n) or alkyl (m) chain length produce qualitative differences in mesophase sequence, transition order, and thermal stability [1]. For instance, the closely related compound 4O.6 (n=4, m=6) displays a second-order nematic–smectic A (N–SA) transition, whereas 6O.4 shows a discontinuous, first-order N–SA transition with a density jump of measurable magnitude [2]. Such differences alter the coupling between orientational and positional order parameters, directly impacting electro-optic response, alignment stability, and the temperature window available for each phase in device fabrication [3]. Consequently, swapping 6O.4 for another nO.m compound—even one with the same total carbon count—can shift clearing points, eliminate target mesophases, or introduce unwanted critical behaviour near the operating temperature.

Differentiation Evidence vs. Closest Analogs


First-Order vs. Second-Order Nematic–Smectic A Transition

The nematic–smectic A (N–SA) phase transition in 6O.4 is first-order (discontinuous), whereas its structural isomer 4O.6 (n=4, m=6) shows a second-order (continuous) N–SA transition [1]. This difference is established from temperature-dependent refractive index measurements: 6O.4 and its mixtures that preserve the first-order character exhibit crossover temperatures (TCO) well above room temperature, while 4O.6-rich mixtures with second-order behaviour show TCO values well below ambient [1]. The first-order nature is further confirmed by a measurable density jump at the SA–N transition observed in dilatometric studies [2].

N–SmA transition order refractive index gradient crossover temperature

Enantiotropic Smectic Polymorphism in Lower Homologs

The monomesogenic model compound 4′-n-hexyloxybenzylidene-4-n-butylaniline (6O.4) forms four enantiotropic liquid crystalline phases—smectic B (SB), smectic C (SC), smectic A (SA) and nematic (N)—in a fully reversible sequence on heating and cooling [1]. In contrast, related compounds prepared with shorter spacer segments or different p-substituents (e.g., H, Cl, CN, NO₂) are either monotropic or entirely non-liquid crystalline under the same thermal conditions [1]. The 6O.4 compound therefore represents one of the most phase-rich, thermally robust members of the nO.m family accessible without additional structural modification.

smectic polymorphism enantiotropic phases Schiff-base mesogens

Supercooled Smectic H Stability Over 130°C Window

Differential scanning calorimetry on 6O.4 reveals that the crystalline-to-smectic H (K–SH) transition, observed at 33.7 °C on heating, is completely absent on cooling even when the sample is taken down to −100 °C [1]. This indicates the formation of a physically stable supercooled liquid crystalline phase. Polarized microscopy and X‑ray diffraction confirm that the supercooled state retains smectic H order; quasi‑elastic neutron scattering further shows that the whole-molecule reorientational dynamics characteristic of the SH phase persist upon cooling back to room temperature [1]. Typical nO.m liquid crystals (e.g., 4O.4) revert to the crystalline state upon cooling, making this supercooling property a distinguishing feature of 6O.4 [1].

supercooled liquid crystal metastable mesophase DSC hysteresis

Residual Entropy of Glassy Smectic G State

Adiabatic calorimetry on a 99.93 mol% pure sample of 6O.4 yielded a residual entropy of (7.51 ± 0.63) J K⁻¹ mol⁻¹ for the glassy smectic G (SG) state at 0 K, relative to the fully ordered crystal [1]. The molar enthalpy of the glassy SG state is (9.27 ± 0.16) kJ mol⁻¹ higher than that of the crystalline phase [1]. The heat capacity of the glass shows two distinct stepped anomalies at ~207 K and ~222 K, an unusual relaxation pattern not observed in conventional glass-forming liquid crystals [1].

glassy liquid crystal residual entropy calorimetry

High-Value Application Scenarios


Calibration for First-Order N–SmA Transition Studies

Because 6O.4 provides a clean, reversible first-order N–SA transition with a well-characterized density discontinuity [1], it serves as an ideal calibration compound for differential scanning calorimetry, dilatometry, and optical refractometry experiments aimed at quantifying the order of mesophase transitions. In contrast, the second-order N–SA behaviour of 4O.6 [2] cannot serve the same purpose, making 6O.4 the preferred benchmarking material.

Ambient-Temperature Smectic H Optical Prototyping

The compound’s ability to retain smectic H ordering and whole-molecule reorientational dynamics after cooling from 45 °C to 25 °C [3] allows researchers to prepare and test smectic-H-based optical retarders, wave plates, or spatial light modulators at room temperature without active temperature control. This practical advantage is unattainable with nO.m homologs that crystallize immediately upon cooling.

Thermochemical Benchmark for Glassy Smectic Phases

The precisely determined residual entropy of (7.51 ± 0.63) J K⁻¹ mol⁻¹ and the dual glass relaxation features at 207 K and 222 K [4] make high-purity 6O.4 a reference compound for laboratories developing or validating calorimetric protocols for glassy liquid crystals. Its complex relaxation pattern helps verify instrument sensitivity to multi-step enthalpy recovery.

Multi-Phase Dielectric and Electro-Optic Screening

With four enantiotropic phases (SB, SC, SA, N) spanning a wide thermal range [5], 6O.4 enables systematic studies of dielectric anisotropy, birefringence, and electro-optic switching as a function of phase symmetry using a single chemical entity. This reduces the number of individual compounds a research group must procure when mapping structure-property relationships across all three smectic types plus the nematic phase.

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